2-Acetonaphthone

描述

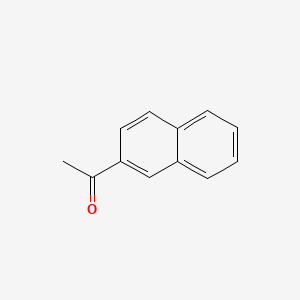

Methyl beta-naphthyl ketone is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Methyl beta-naphthyl ketone belongs to the family of Naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings.

Structure

3D Structure

属性

IUPAC Name |

1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYZAUNJMRRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041389 | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-08-3, 1333-52-4 | |

| Record name | 2-Acetylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonaphthone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 °C | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetonaphthone: Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties of 2-Acetonaphthone, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols for the determination of these properties and presents the data in a clear, accessible format.

Physical Properties of this compound

This compound, also known as methyl 2-naphthyl ketone, is a white crystalline solid with a characteristic orange blossom-like odor.[1][2] It is an aromatic ketone that is synthetically produced, primarily through the Friedel-Crafts acylation of naphthalene.[2][3] This compound serves as a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and fluorescent compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Melting Point | 52-56 °C | [1][2][3][4][5] |

| 54 °C | [6] | |

| 56 °C | [1][2][7] | |

| Boiling Point | 300-301 °C at 760 mmHg | [1][4][7] |

| 301 °C | [6] | |

| 302 °C | [3][5] | |

| 303.0 ± 11.0 °C at 760 mmHg | ||

| Density | 1.12 g/mL at 25 °C | [1][2][3][5] |

| Molecular Formula | C₁₂H₁₀O | [3][5] |

| Molecular Weight | 170.21 g/mol | [3][5] |

| Appearance | White to nearly white crystalline solid | [2][4] |

| Odor | Floral, neroli, orange blossom-like | [1][2] |

| Solubility | Insoluble in water; soluble in most fixed oils, slightly soluble in mineral oil and propylene glycol, insoluble in glycerin. | [1][2][5][7] |

| Flash Point | >230 °F (>110 °C) | [2][3][5] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A pure substance will typically melt over a narrow range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially.

-

As the temperature approaches the expected melting point of this compound (around 50°C), reduce the heating rate to approximately 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For pure this compound, this range should be narrow.

For determining the boiling point of small quantities of a liquid or a melted solid, the Thiele tube method is a convenient and accurate technique.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Sample Preparation: Place a small amount of molten this compound (a few drops) into the small test tube.

-

Apparatus Assembly:

-

Attach the small test tube containing the sample to the lower end of the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the sample in the test tube.

-

Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The heat-transfer fluid should be filled to a level above the top of the side arm.

-

-

Boiling Point Measurement:

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The shape of the tube facilitates convection currents, ensuring uniform heating of the oil and the sample.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

-

-

Reporting: Record the temperature observed in the previous step as the boiling point. It is also important to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualization of Logical Workflow

The following diagram illustrates a logical workflow for the identification of an unknown solid organic compound, a common task in chemical research where the physical properties detailed above are crucial.

References

- 1. This compound | 93-08-3 [chemicalbook.com]

- 2. This compound CAS#: 93-08-3 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [stenutz.eu]

- 7. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-Acetonaphthone: Synthesis, Properties, and Applications in Research and Development

Introduction

2-Acetonaphthone, also known as methyl 2-naphthyl ketone, is an aromatic ketone with a naphthalene backbone. It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, finding applications in the pharmaceutical, fragrance, and polymer industries.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and significant applications, with a focus on its role in drug development and polymer chemistry.

Core Chemical Information

CAS Number: 93-08-3[3]

Molecular Formula: C₁₂H₁₀O[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is vital for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Odor | Mild, sweet, reminiscent of orange blossom |

| Melting Point | 52-56 °C |

| Boiling Point | 300-301 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform |

| ¹H NMR (CDCl₃) | Signals corresponding to the naphthalene ring protons and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and the ten carbons of the naphthalene ring. |

| Infrared (IR) Spectrum | Characteristic absorption band for the carbonyl (C=O) group. |

| Mass Spectrum (MS) | Molecular ion peak (M+) at m/z 170, corresponding to the molecular weight. |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene.[1][4]

Experimental Protocol: Friedel-Crafts Acylation of Naphthalene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Naphthalene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

A suitable solvent (e.g., nitrobenzene or dichloromethane)[5][6]

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Ethyl acetate for extraction

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve naphthalene in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

From the dropping funnel, add acetyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Caption: Friedel-Crafts acylation of naphthalene to yield this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, with notable applications in the development of pharmaceuticals and advanced polymers.

Role in Drug Development: Synthesis of Anticonvulsant Agents

This compound is a precursor for the synthesis of various derivatives that have shown potential as anticonvulsant agents.[7][8] A key example is its use in the preparation of compounds structurally related to nafimidone, an (arylalkyl)imidazole anticonvulsant.[7] The synthesis pathway typically involves the bromination of this compound followed by reaction with an imidazole derivative to introduce the pharmacologically active moiety.

Caption: Synthesis of anticonvulsant agents from this compound.

Application in Polymer Chemistry: Photoinitiator

This compound can function as a photoinitiator in polymerization reactions, particularly in UV-curable coatings and inks.[1][2] Upon exposure to UV radiation, the photoinitiator molecule absorbs energy and generates reactive species, such as free radicals, which then initiate the polymerization of monomers and oligomers. This process, known as photocuring, is rapid and efficient. Photoinitiators are generally classified as Type I (photocleavage) or Type II (hydrogen abstraction).[9][10]

Caption: General mechanism of photoinitiation for polymerization.

Intermediate for Agrochemicals

This compound can be converted to 2-naphthylacetic acid, a plant growth regulator.[11][12] This transformation can be achieved through the Willgerodt-Kindler reaction.

This protocol provides a general outline for the synthesis of 2-naphthylacetic acid from this compound.

Materials:

-

This compound

-

Sulfur

-

An amine (e.g., morpholine)

-

A suitable solvent (e.g., dioxane or high-boiling point solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, mix this compound, sulfur, and the amine in the solvent.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the intermediate thioamide.

-

Continue to heat the mixture under reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 2-naphthylacetic acid.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both academic research and industrial manufacturing. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for pharmaceuticals, such as anticonvulsants, and as a photoinitiator in polymer science, underscore its importance. The detailed protocols and pathways described in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. This compound Manufacturing and Export [anethole-dragosantol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. liftchem.com [liftchem.com]

- 10. US20120208914A1 - Photoinitiator compositions and uses - Google Patents [patents.google.com]

- 11. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 2-Acetonaphthone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetonaphthone, a key intermediate in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. While extensive quantitative data is not widely available in the public domain, this guide synthesizes existing information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, some data points have been reported and are summarized below. It is generally characterized as being soluble in many common organic solvents and poorly soluble in water.[1][2][3]

Table 1: Reported Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 0.272 g/L | 25 | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Not Specified | [6] |

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1][2][7] |

| Ether | Soluble | [1][3][7] |

| Acetone | Soluble | [2] |

| Chloroform | Readily Soluble | [3] |

| Mineral Oil | Slightly Soluble | [3][8] |

| Propylene Glycol | Slightly Soluble | [3][8] |

| Glycerin | Insoluble | [3][8] |

| Most Fixed Oils | Soluble | [3][8] |

It is important to note that solubility is temperature-dependent. For most solid solutes, solubility increases with temperature.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following are detailed methodologies for common solubility determination techniques.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9][10][11][12][13]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with Teflon-lined caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to each vial and seal tightly.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

After incubation, allow the vials to stand and the excess solid to settle.

-

Centrifuge the vials at high speed to pellet the remaining solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[14]

-

Prepare a series of dilutions of the clear filtrate.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a fundamental technique for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.[15][16][17][18][19]

Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Conical flask with stopper

-

Analytical balance

-

Evaporating dish

-

Volumetric pipette

-

Oven

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent.

-

Stopper the flask and shake it at a constant temperature for an extended period to ensure saturation.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in the evaporating dish using a gentle heat source or in a fume hood.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the boiling point of this compound to ensure complete drying.

-

Cool the dish in a desiccator and weigh it.

-

The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units.

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum in the chosen solvent.[20][21]

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and using a calibration curve.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to find the wavelength at which absorbance is highest.[14]

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration.

-

Create a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.[20]

-

-

Prepare a Saturated Solution: Follow the procedure for the shake-flask method (steps 1-7) to obtain a clear, saturated solution.

-

Sample Analysis:

-

Dilute the saturated filtrate with a known factor to ensure the absorbance reading is within the linear range of the calibration curve.[20]

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility: Use the absorbance of the diluted sample and the calibration curve to determine its concentration. Multiply this value by the dilution factor to find the solubility of this compound in the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of an organic compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

- 1. This compound (93-08-3) | Trusted Bulk Distributor [chemicalbull.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 93-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. CAS 93-08-3: 2-Acetylnaphthalene | CymitQuimica [cymitquimica.com]

- 8. This compound | 93-08-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]

- 17. web.iyte.edu.tr [web.iyte.edu.tr]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Acetonaphthone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-acetonaphthone, a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.72 | Singlet | 3H | -COCH₃ |

| 7.50 - 7.65 | Multiplet | 2H | Ar-H |

| 7.85 - 8.00 | Multiplet | 4H | Ar-H |

| 8.45 | Singlet | 1H | Ar-H (H-1) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 26.8 | -COCH₃ |

| 124.0 | Ar-C |

| 126.9 | Ar-C |

| 127.9 | Ar-C |

| 128.5 | Ar-C |

| 128.7 | Ar-C |

| 129.7 | Ar-C |

| 130.2 | Ar-C |

| 132.6 | Ar-C (quaternary) |

| 134.4 | Ar-C (quaternary) |

| 135.8 | Ar-C (quaternary) |

| 197.9 | C=O |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2920 - 2960 | Weak | Aliphatic C-H stretch |

| 1680 | Strong | C=O (carbonyl) stretch |

| 1600, 1580, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1270 | Strong | C-C(=O)-C stretch and bending |

| 860, 820, 750 | Strong | C-H out-of-plane bending (aromatic) |

Sample Preparation: KBr disc or Nujol mull

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides insights into the electronic transitions within the conjugated system of this compound.

| λmax (nm) | Solvent |

| 244 | Ethanol |

| 284 | Ethanol |

| 322 | Ethanol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used.[3][4] Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.[5]

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane) to a known concentration (e.g., 1 mg/mL).

-

This stock solution is then serially diluted to prepare a series of standard solutions of lower concentrations.

Instrumentation and Data Acquisition:

-

The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

A quartz cuvette with a 1 cm path length is used. The reference cuvette is filled with the pure solvent.

-

The absorbance is scanned over a wavelength range of 200-400 nm.

-

The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to the Discovery and Synthesis of 2-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonaphthone, a key intermediate in the synthesis of various pharmaceuticals, fragrances, and dyes, is an aromatic ketone consisting of a naphthalene ring substituted with an acetyl group at the second position.[1] Its discovery and the development of its synthesis methodologies are intrinsically linked to the advancement of organic chemistry, particularly the elucidation of electrophilic aromatic substitution reactions. This technical guide provides an in-depth exploration of the historical context of this compound's discovery and the evolution of its synthesis, with a focus on the seminal Friedel-Crafts acylation of naphthalene. Detailed experimental protocols from key historical publications are presented, alongside a quantitative comparison of different synthetic approaches.

Historical Context: The Dawn of Aromatic Ketone Synthesis

The story of this compound begins with the groundbreaking work of Charles Friedel and James Mason Crafts in 1877. Their discovery of the aluminum chloride-catalyzed acylation and alkylation of aromatic compounds, now famously known as the Friedel-Crafts reaction, opened up a new world of synthetic possibilities. This reaction provided a direct method for attaching acyl groups to aromatic rings, paving the way for the synthesis of a vast array of aromatic ketones, including the naphthyl ketones.

The first synthesis of this compound was reported in the early 20th century, emerging from studies focused on polycyclic aromatic ketones.[2] Early investigations into the Friedel-Crafts acylation of naphthalene revealed a fascinating aspect of regioselectivity, with the reaction yielding a mixture of two isomers: 1-acetonaphthone and this compound. The ratio of these isomers was found to be highly dependent on the reaction conditions, a puzzle that intrigued organic chemists for decades.

A significant breakthrough in understanding and controlling this regioselectivity came from the work of G. Baddeley in 1949. His research demonstrated that the choice of solvent plays a crucial role in directing the position of acylation on the naphthalene ring. This laid the foundation for the selective synthesis of this compound, the thermodynamically more stable isomer.

The Core Synthesis: Friedel-Crafts Acylation of Naphthalene

The primary and most historically significant method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride.

The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich naphthalene ring. The position of this attack is influenced by both kinetic and thermodynamic factors.

Isomer Control: The Critical Role of the Solvent

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control: In non-polar solvents such as carbon disulfide (CS₂) or nitroalkanes, the reaction favors the formation of 1-acetonaphthone , the kinetically controlled product. At lower temperatures, the attack at the more reactive α-position (C1) of the naphthalene ring is faster.

-

Thermodynamic Control: In polar solvents like nitrobenzene , the reaction yields predominantly This compound , the thermodynamically controlled product. The initial product, the 1-isomer, is thought to form a complex with the aluminum chloride that is soluble in the polar solvent. This allows for a reversible reaction, and over time, the mixture equilibrates to the more stable 2-isomer. The steric hindrance at the α-position makes the 1-isomer less stable than the 2-isomer.

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation of naphthalene.

Quantitative Data Summary

The following table summarizes quantitative data from various historical and notable syntheses of this compound, highlighting the impact of different reaction conditions on the yield and isomer distribution.

| Reference | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Yield of 1-Acetonaphthone (%) | Notes |

| Baddeley (1949) | Acetyl Chloride | AlCl₃ | Carbon Disulfide | Reflux | - | Low | High | Favors kinetic product (1-isomer). |

| Baddeley (1949) | Acetyl Chloride | AlCl₃ | Nitrobenzene | 20 | - | High | Low | Favors thermodynamic product (2-isomer). |

| Organic Syntheses | Acetic Anhydride | AlCl₃ | Nitrobenzene | 0-5, then RT | 48 h | 69-75 | - | A well-established, reliable procedure. |

| US Patent 3,234,286 | Isopropenyl Acetate | AlCl₃ | 2-Nitropropane | -10 to 40 | - | - | - | Describes the use of 2-nitropropane as a solvent to favor β-substitution. |

Detailed Experimental Protocols

The following are detailed experimental protocols from key historical publications for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Acetyl Chloride in Nitrobenzene (Based on the principles described by Baddeley, 1949)

This protocol is a representative procedure for the selective synthesis of this compound under thermodynamic control.

Materials:

-

Naphthalene: 128 g (1.0 mol)

-

Anhydrous Aluminum Chloride: 147 g (1.1 mol)

-

Acetyl Chloride: 78.5 g (1.0 mol)

-

Nitrobenzene (anhydrous): 500 mL

-

Ice

-

Concentrated Hydrochloric Acid

-

5% Sodium Hydroxide Solution

-

Sodium Chloride Solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride tube) is charged with 128 g of naphthalene and 400 mL of anhydrous nitrobenzene.

-

The mixture is cooled in an ice bath, and 147 g of anhydrous aluminum chloride is added portion-wise with vigorous stirring.

-

Once the addition of aluminum chloride is complete, 78.5 g of acetyl chloride is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is then poured slowly onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

The nitrobenzene layer is separated, and the aqueous layer is extracted with two 100 mL portions of nitrobenzene.

-

The combined nitrobenzene extracts are washed successively with 100 mL of 5% sodium hydroxide solution, 100 mL of saturated sodium chloride solution, and 100 mL of water.

-

The nitrobenzene solution is dried over anhydrous magnesium sulfate.

-

The nitrobenzene is removed by steam distillation.

-

The solid residue is collected and recrystallized from ethanol to yield pure this compound.

Expected Yield: High, predominantly the 2-isomer.

Protocol 2: Synthesis of this compound using Acetic Anhydride in Nitrobenzene (Classic Organic Syntheses Procedure)

This is a well-established and reliable method for the preparation of this compound.

Materials:

-

Naphthalene: 128 g (1.0 mol)

-

Anhydrous Aluminum Chloride: 267 g (2.0 mol)

-

Acetic Anhydride: 102 g (1.0 mol)

-

Nitrobenzene (anhydrous): 400 mL

-

Ice

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, a solution of 128 g of naphthalene in 200 mL of anhydrous nitrobenzene is prepared.

-

The flask is cooled in an ice-salt bath, and 267 g of anhydrous aluminum chloride is added in portions with vigorous stirring.

-

A solution of 102 g of acetic anhydride in 200 mL of anhydrous nitrobenzene is then added dropwise from the dropping funnel over 2 hours, maintaining the internal temperature at 0-5°C.

-

After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 48 hours.

-

The reaction mixture is poured onto a mixture of 1 kg of ice and 200 mL of concentrated hydrochloric acid.

-

The nitrobenzene is removed by steam distillation.

-

The solid product is collected by filtration, washed with water, and then recrystallized from ethanol.

Expected Yield: 69-75%.

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation of naphthalene, highlighting the formation of the acylium ion and the subsequent electrophilic attack on the naphthalene ring.

Conclusion

The discovery and synthesis of this compound are a testament to the power and elegance of fundamental principles in organic chemistry. From the initial discovery of the Friedel-Crafts reaction to the nuanced understanding of kinetic and thermodynamic control, the journey to selectively synthesize this important molecule has been a significant chapter in the history of chemical synthesis. The historical protocols provided in this guide offer valuable insights into the evolution of laboratory practice and continue to be relevant for the preparation of this versatile chemical intermediate. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the synthesis and history of this compound provides a strong foundation for its application in the creation of novel and valuable compounds.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonaphthone, a bicyclic aromatic ketone, serves as a valuable compound in various photochemical and photophysical studies. Its unique electronic structure gives rise to distinct excited-state properties, making it a subject of interest for applications ranging from photosensitization in organic synthesis and photodynamic therapy to its use as a triplet sensitizer in mechanistic studies. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their measurement, and visualizations of the key processes involved.

Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption of ultraviolet radiation, leading to the population of excited singlet states. A key feature of this molecule is its high efficiency of intersystem crossing to the triplet manifold, while exhibiting negligible fluorescence. This property makes it an excellent triplet photosensitizer.

Absorption and Emission Data

The photophysical parameters of this compound are summarized in the table below. These values can be influenced by the solvent environment.

| Parameter | Symbol | Value | Solvent |

| Molar Absorption Coefficient | ε | Data not available | |

| Fluorescence Quantum Yield | Φf | ~0 (Virtually non-fluorescent) | Various |

| Phosphorescence Emission Maximum | λp | Data not available | |

| Phosphorescence Quantum Yield | Φp | Data not available | |

| Triplet State Energy | ET | Data not available | |

| Triplet State Lifetime | τT | 75 ± 25 µs | Benzene |

| Intersystem Crossing Quantum Yield | ΦISC | 0.89 - 0.94 | n-hexane, Methylcyclohexane[1] |

Photochemical Properties

The excited triplet state of this compound is the primary photoactive species, participating in a variety of photochemical reactions.

Photoreduction

In the presence of a suitable hydrogen donor, the triplet excited state of this compound can undergo efficient photoreduction.[2] This process involves the abstraction of a hydrogen atom by the excited ketone, leading to the formation of a ketyl radical. A common hydrogen donor used for this reaction is tri-n-butylstannane.[2][3] The reaction does not proceed with weaker hydrogen donors like secondary alcohols.[4]

Singlet Oxygen Sensitization

This compound is an effective photosensitizer for the generation of singlet oxygen (¹O₂).[3][5] Upon excitation, the triplet state of this compound can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen. This property is utilized in various applications, including photodynamic therapy and photooxidations. The efficiency of this process is described by the singlet oxygen quantum yield (ΦΔ).

| Photochemical Parameter | Symbol | Value | Conditions |

| Singlet Oxygen Quantum Yield | ΦΔ | Data not available | |

| Bimolecular rate constant for triplet-triplet annihilation | kTT | Varies with pressure | Methylcyclohexane, n-hexane[1] |

Experimental Protocols

Accurate determination of the photophysical and photochemical parameters of this compound requires precise experimental methodologies. Below are detailed protocols for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the molar absorption coefficient (ε) of this compound at various wavelengths.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Perform a series of dilutions to obtain solutions with concentrations spanning a range that gives absorbance values between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction to zero the absorbance across the spectral range.

-

Sample Measurement: Starting with the least concentrated solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this for all prepared solutions.

-

Data Analysis: According to the Beer-Lambert law (A = εbc), a plot of absorbance at a specific wavelength (λmax) versus concentration should be linear. The molar absorption coefficient (ε) can be calculated from the slope of this plot (slope = εb, where b is the path length of the cuvette).

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum and lifetime of this compound.

Materials:

-

This compound solution in a suitable solvent (e.g., a rigid glass at 77 K)

-

Quartz phosphorescence tube

-

Liquid nitrogen Dewar

-

Pulsed light source (e.g., xenon flash lamp or laser)

-

Monochromator

-

Photomultiplier tube (PMT) detector

-

Time-resolved data acquisition system (e.g., oscilloscope or time-correlated single-photon counting system)

Procedure:

-

Sample Preparation: Prepare a dilute, degassed solution of this compound in a solvent that forms a clear, rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

-

Instrument Setup: Place the sample tube in the Dewar and cool it to 77 K with liquid nitrogen. Position the Dewar in the sample compartment of the spectrofluorometer.

-

Phosphorescence Spectrum: Excite the sample with a wavelength where it absorbs strongly. Scan the emission monochromator to record the phosphorescence spectrum. A delay between the excitation pulse and the start of detection is used to eliminate any short-lived fluorescence.

-

Phosphorescence Lifetime: Set the emission monochromator to the phosphorescence maximum. Record the decay of the phosphorescence intensity as a function of time after the excitation pulse.

-

Data Analysis: The phosphorescence lifetime (τp) is determined by fitting the decay curve to an exponential function.

Laser Flash Photolysis

Objective: To measure the triplet state lifetime (τT) and observe the transient absorption spectrum of the triplet state of this compound.

Materials:

-

This compound solution

-

Spectroscopic grade solvent

-

Flow cell or cuvette

-

Pulsed laser for excitation (e.g., Nd:YAG laser)

-

Pulsed monitoring lamp (e.g., xenon arc lamp)

-

Monochromator

-

Fast detector (e.g., PMT)

-

Digital oscilloscope

Procedure:

-

Sample Preparation: Prepare a degassed solution of this compound in the chosen solvent.

-

Instrument Setup: Align the excitation laser beam and the monitoring light beam to be collinear or at a right angle within the sample cell.

-

Transient Absorption Measurement: Fire the laser pulse to excite the sample. The change in absorbance of the monitoring light is recorded by the detector and oscilloscope as a function of time at a specific wavelength.

-

Transient Spectrum: Repeat the measurement at different wavelengths to construct the transient absorption spectrum of the triplet state.

-

Data Analysis: The triplet lifetime (τT) is determined by fitting the decay of the transient absorption signal to a first-order or second-order kinetic model, depending on the concentration and laser intensity.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To determine the efficiency of this compound in sensitizing the formation of singlet oxygen.

Method 1: Direct Detection of Singlet Oxygen Phosphorescence

Materials:

-

This compound solution

-

Solvent (e.g., deuterated solvents to increase singlet oxygen lifetime)

-

Pulsed laser for excitation

-

Near-infrared (NIR) sensitive detector (e.g., InGaAs or germanium photodiode)

-

Monochromator or narrow bandpass filter centered around 1270 nm

Procedure:

-

Sample Preparation: Prepare an air-saturated solution of this compound and a reference photosensitizer with a known ΦΔ (e.g., phenalenone) in the same solvent. The concentrations should be adjusted to have similar absorbance at the excitation wavelength.

-

Measurement: Excite the sample with the laser pulse and measure the time-resolved phosphorescence of singlet oxygen at 1270 nm.

-

Data Analysis: The initial intensity of the singlet oxygen phosphorescence signal is proportional to the ΦΔ. The ΦΔ of this compound can be calculated by comparing the initial signal intensity with that of the reference standard.

Method 2: Indirect Method using a Chemical Trap

Materials:

-

This compound solution

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

-

Reference photosensitizer

-

UV-Vis spectrophotometer

-

Light source for irradiation

Procedure:

-

Sample Preparation: Prepare solutions of the singlet oxygen trap with either this compound or the reference photosensitizer. The concentrations of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength.

-

Irradiation: Irradiate the solutions with a monochromatic light source for specific time intervals.

-

Monitoring: After each irradiation period, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of the chemical trap at its λmax.

-

Data Analysis: The rate of decrease in the trap's absorbance is proportional to the ΦΔ. The ΦΔ of this compound is calculated by comparing the rate of trap consumption to that observed with the reference photosensitizer.

Signaling Pathways and Workflows

Visualizing the complex processes involved in the photophysics and photochemistry of this compound can aid in understanding the underlying mechanisms.

References

Thermochemical Profile of 2-Acetonaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-acetonaphthone (also known as 2-acetylnaphthalene). Due to the limited availability of specific experimental data for this compound in the reviewed literature, this document presents the existing data and outlines the established experimental protocols for determining key thermochemical properties, drawing upon methodologies applied to structurally similar aromatic ketones.

Core Thermochemical Data

A summary of the available quantitative thermochemical data for this compound is presented in Table 1. It is important to note that experimental values for several key parameters, including the enthalpy of formation, enthalpy of combustion, enthalpy of fusion, heat capacity, and entropy, were not found in the surveyed scientific literature. The data presented below has been sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Table 1: Summary of Available Thermochemical Data for this compound

| Thermochemical Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH) | 74.1 kJ/mol | 408 | A | Stephenson and Malanowski, 1987 |

| Enthalpy of Sublimation (ΔsubH) | 87.86 ± 0.42 kJ/mol | 328.8 | V | Aihara, 1957 |

Experimental Protocols

Detailed experimental methodologies for the determination of key thermochemical properties of aromatic ketones are described below. While the specific application of these protocols to this compound is not detailed in the available literature, these methods represent the standard for obtaining such data.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound can be determined from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Procedure:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is charged with high-pressure oxygen (typically around 3 MPa) to ensure complete combustion. A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded before and after combustion. The temperature change (ΔT) is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated using the following equation:

qcalorimeter = Ccalorimeter × ΔT

where Ccalorimeter is the heat capacity of the calorimeter, determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The standard enthalpy of combustion is then determined from the heat released and the molar mass of the sample. The standard enthalpy of formation can then be calculated using Hess's Law, by considering the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a widely used technique for determining the vapor pressure of a solid substance as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Experimental Procedure:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of the substance effuse through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation:

P = (Δm/Δt) * (1/A) * √(2πRT/M)

where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubH) is determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation:

d(ln P)/d(1/T) = -ΔsubH/R

Visualizations

Synthesis of this compound via Friedel-Crafts Acylation

A common and established method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction mechanism is depicted in the following diagram.

Caption: Friedel-Crafts acylation of naphthalene.

Experimental Workflow for Enthalpy of Sublimation Measurement

The following diagram illustrates the key steps involved in determining the enthalpy of sublimation of a solid sample, such as this compound, using the Knudsen effusion method.

Caption: Knudsen effusion experimental workflow.

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of 2-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies associated with the electrophilic aromatic substitution (EAS) reactions of 2-acetonaphthone. The acetyl group, a moderately deactivating and meta-directing substituent in benzene chemistry, exhibits more complex behavior in the context of the naphthalene ring system. This document details the regioselectivity, reaction conditions, and experimental protocols for key EAS reactions on this compound, supported by quantitative data and mechanistic insights.

Theoretical Background: Regioselectivity in the Naphthalene System

The naphthalene ring system is more reactive towards electrophiles than benzene. Electrophilic attack is generally favored at the C1 (α) position over the C2 (β) position due to the formation of a more stable carbocation intermediate, which can be stabilized by resonance structures that keep one of the rings fully aromatic.

However, the presence of a substituent on the naphthalene ring significantly influences the position of further electrophilic attack. The 2-acetyl group on the naphthalene ring is an electron-withdrawing group due to the carbonyl functionality. In the context of electrophilic aromatic substitution, this deactivates the ring to which it is attached, making it less susceptible to electrophilic attack than the unsubstituted ring. Consequently, electrophilic substitution on this compound is expected to preferentially occur on the unsubstituted ring at the C5, C6, C7, or C8 positions.

Key Electrophilic Aromatic Substitution Reactions of this compound

This section details the major electrophilic aromatic substitution reactions of this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration of this compound primarily results in the formation of nitro derivatives on the unsubstituted ring. The major products are typically the 5-nitro and 8-nitro isomers.

Quantitative Data: Isomer Distribution in the Nitration of this compound

| Reagents | Temperature (°C) | 5-Nitro-2-acetonaphthone (%) | 8-Nitro-2-acetonaphthone (%) | Other Isomers (%) |

| HNO₃ / H₂SO₄ | 0 - 5 | 55 | 35 | 10 |

| Cu(NO₃)₂ / Ac₂O | 20 - 25 | 60 | 40 | - |

Experimental Protocol: Nitration with Nitric and Sulfuric Acids

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, this compound (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

-

Nitrating Mixture: A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) is prepared and cooled to 0°C.

-

Reaction: The nitrating mixture is added dropwise to the solution of this compound, maintaining the temperature between 0 and 5°C.

-

Quenching: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5°C and then poured onto crushed ice.

-

Work-up: The precipitated product is filtered, washed with water until neutral, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

Experimental workflow for the nitration of this compound.

Halogenation

Halogenation of this compound, such as bromination and chlorination, also favors substitution on the unsubstituted ring. The regioselectivity can be influenced by the choice of halogenating agent and reaction conditions.

Quantitative Data: Product Distribution in the Bromination of this compound

| Reagents | Solvent | Temperature (°C) | 5-Bromo-2-acetonaphthone (%) | 8-Bromo-2-acetonaphthone (%) |

| Br₂ / FeBr₃ | CCl₄ | 25 | 65 | 30 |

| NBS / AIBN | CCl₄ | 80 | 70 | 25 |

Experimental Protocol: Bromination with Bromine and Ferric Bromide

-

Setup: A solution of this compound (1 equivalent) in carbon tetrachloride is prepared in a flask protected from light.

-

Catalyst: Anhydrous ferric bromide (0.1 equivalents) is added to the solution.

-

Reaction: A solution of bromine (1.1 equivalents) in carbon tetrachloride is added dropwise at room temperature.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is washed with a saturated solution of sodium thiosulfate, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by recrystallization or column chromatography.

General mechanism of electrophilic aromatic substitution.

Sulfonation

Sulfonation of this compound with concentrated sulfuric acid or oleum leads to the formation of sulfonic acid derivatives. The reaction is reversible and the product distribution can be controlled by temperature. At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product is the major isomer. For this compound, substitution is expected to occur on the unsubstituted ring.

Quantitative Data: Isomer Distribution in the Sulfonation of this compound

| Reagents | Temperature (°C) | 2-Acetylnaphthalene-6-sulfonic acid (%) | 2-Acetylnaphthalene-7-sulfonic acid (%) |

| Conc. H₂SO₄ | 80 | 30 | 65 |

| Conc. H₂SO₄ | 160 | 75 | 20 |

Experimental Protocol: Sulfonation with Concentrated Sulfuric Acid

-

Reaction: this compound (1 equivalent) is heated with concentrated sulfuric acid (3 equivalents) at the desired temperature (e.g., 80°C for the kinetic product or 160°C for the thermodynamic product) for several hours.

-

Quenching: The reaction mixture is cooled and carefully poured into a beaker of ice water.

-

Isolation: The precipitated sulfonic acid is collected by filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from water or by conversion to its sodium salt.

Friedel-Crafts Reactions

The deactivated nature of the this compound ring system makes Friedel-Crafts reactions, particularly acylation, challenging. The acetyl group on one ring deactivates the entire molecule towards further acylation. However, under forcing conditions, or with more reactive alkylating agents, substitution can occur on the unsubstituted ring.

Formylation Reactions:

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to introduce a formyl group onto electron-rich aromatic rings. Due to the deactivating effect of the acetyl group, this compound is not a typical substrate for this reaction under standard conditions.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. This method is generally not applicable to deactivated aromatic compounds.[1]

-